molecular formula C8H12N2O5S B2422555 Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate CAS No. 1710853-68-1

Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate

Cat. No.: B2422555
CAS No.: 1710853-68-1
M. Wt: 248.25
InChI Key: DYPYTXXDBAFUMS-UHFFFAOYSA-N
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Description

Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in many commercially available drugs and their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazoles, including Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of alkynes with nitrile oxides . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions .

Industrial Production Methods

Industrial production of isoxazoles typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by inhibiting enzymes or receptors involved in disease processes. For example, they may inhibit histone deacetylases (HDACs) or other enzymes critical for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl5-amino-4-(ethylsulfonyl)isoxazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethylsulfonyl group, for example, can enhance its solubility and interaction with biological targets .

Properties

IUPAC Name

ethyl 5-amino-4-ethylsulfonyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O5S/c1-3-14-8(11)5-6(7(9)15-10-5)16(12,13)4-2/h3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPYTXXDBAFUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1S(=O)(=O)CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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